Cas no 351003-13-9 (9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-)

9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 化学的及び物理的性質
名前と識別子
-
- 9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-
- 2,7-ditert-butyl-9H-fluorene-9-carboxylic acid
- 2,7-Di-tert-butylfluorene-9-carboxylic acid
- 546372_ALDRICH
- AC1NA22Q
- ACMC-20ao7f
- AG-F-20746
- CTK1C1755
- SureCN6270524
- 351003-13-9
- 2,7-Di-tert-butylfluorene-9-carboxylic acid, 98%
- FT-0762209
- DTXSID80403095
- 2 7-Di-tert-butylfluorene-9-carboxylic
- J-019908
- 2,7-di-tert-butyl-9H-fluorene-9-carboxylic acid
- AKOS015893974
- 2,7-di-t-butylfluorene-9-carboxylic acid
- SCHEMBL6270524
- DA-06543
-
- MDL: MFCD03094029
- インチ: InChI=1S/C22H26O2/c1-21(2,3)13-7-9-15-16-10-8-14(22(4,5)6)12-18(16)19(20(23)24)17(15)11-13/h7-12,19H,1-6H3,(H,23,24)
- InChIKey: URUVGZSOUVLVLT-UHFFFAOYSA-N
- ほほえんだ: CC(C1C=CC2=C(C(C(O)=O)C3C2=CC=C(C(C)(C)C)C=3)C=1)(C)C
計算された属性
- せいみつぶんしりょう: 322.19338
- どういたいしつりょう: 322.193280068g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 6.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 色と性状: ベージュピュアカラー
- 密度みつど: 1.096
- ゆうかいてん: 185-187 °C (lit.)
- ふってん: 421°C at 760 mmHg
- フラッシュポイント: 222.6°C
- 屈折率: 1.571
- PSA: 37.3
- ようかいせい: 未確定
9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 546372-5G |
9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- |
351003-13-9 | 98% | 5G |
¥2436.34 | 2022-02-24 |
9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)- 関連文献
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9H-Fluorene-9-carboxylicacid, 2,7-bis(1,1-dimethylethyl)-に関する追加情報
Introduction to 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) (CAS No. 351003-13-9)
9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) (CAS No. 351003-13-9) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which includes a fluorene core and two tert-butyl groups at the 2 and 7 positions. The tert-butyl groups provide steric protection and enhance the compound's stability, making it an attractive candidate for a wide range of chemical and biological applications.
The molecular formula of 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) is C20H24O2, and its molecular weight is approximately 304.4 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, acetone, and ethanol. Its melting point is around 165°C, which makes it suitable for various thermal processes without decomposition.
In the pharmaceutical industry, 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) has gained attention due to its potential as a building block for the synthesis of bioactive molecules. Recent studies have shown that fluorene derivatives can exhibit a range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that fluorene-based compounds with tert-butyl substituents demonstrated potent inhibitory effects against specific cancer cell lines. This research highlights the potential of 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) as a starting material for the development of novel therapeutic agents.
Beyond its pharmaceutical applications, 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) has also found use in materials science. Fluorene derivatives are known for their excellent photophysical properties and have been extensively studied for their applications in organic electronics and optoelectronics. The tert-butyl groups in this compound enhance its thermal stability and solubility in organic solvents, making it suitable for use in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. A recent study published in Advanced Materials in 2023 demonstrated that fluorene-based materials with tert-butyl substituents exhibited improved charge transport properties and enhanced device performance.
The synthetic versatility of 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) makes it a valuable intermediate in chemical synthesis. The carboxylic acid functional group can be readily modified through various chemical reactions such as esterification, amidation, and coupling reactions with other functional groups. This flexibility allows chemists to tailor the properties of the final product to meet specific requirements. For example, esterification of the carboxylic acid group can produce fluorene-based esters with improved solubility and stability in different environments.
In addition to its synthetic utility, 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) has been explored for its potential as a ligand in coordination chemistry. Fluorene derivatives can form stable complexes with various metal ions due to their electron-rich aromatic core and functional groups. These complexes have found applications in catalysis and sensing technologies. A study published in Inorganic Chemistry in 2021 reported that fluorene-based ligands with tert-butyl substituents formed highly stable complexes with palladium ions and showed excellent catalytic activity in cross-coupling reactions.
The environmental impact of chemical compounds is an important consideration in their development and application. Research on the biodegradability and toxicity of fluorene derivatives has shown that compounds with tert-butyl substituents generally exhibit low toxicity and good biodegradability under appropriate conditions. This makes 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) an environmentally friendly option for various industrial applications.
In conclusion, 9H-Fluorene-9-carboxylic acid, 2,7-bis(1,1-dimethylethyl) (CAS No. 351003-13-9) is a multifaceted compound with significant potential across multiple fields. Its unique molecular structure provides stability and versatility that make it an attractive candidate for pharmaceutical development, materials science applications, and chemical synthesis. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the scientific community.
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